molecular formula C15H11FO4 B6405050 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261991-04-1

4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405050
CAS No.: 1261991-04-1
M. Wt: 274.24 g/mol
InChI Key: ZXOXLPXHMXUQKQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 4-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-fluorobenzoic acid with 4-methoxycarbonylphenylboronic acid.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: The corresponding alcohol derivative.

Scientific Research Applications

4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxycarbonyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(4-methoxycarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    4-Fluoro-3-(4-methoxycarbonyl)phenylbenzoic acid: Similar structure but with different substituents on the benzene ring.

Uniqueness

4-Fluoro-3-(4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-8-11(14(17)18)6-7-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOXLPXHMXUQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690707
Record name 6-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-04-1
Record name 6-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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